NaV1.7 Channel Antagonist Activity: A Differentiating Pharmacological Fingerprint
This compound acts as an antagonist at the human NaV1.7 sodium channel, a validated pain target, with an IC50 of 240 nM against the partially inactivated state in a PatchXpress electrophysiology assay [1]. This activity is state-dependent, with significantly weaker inhibition observed against the non-inactivated state (IC50 of 3,000 nM) [1]. While no direct head-to-head comparator data is available for the exact regioisomer, the morpholine-ethyl side chain is essential for this activity; the unsubstituted 4,7-dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) lacks this side chain, resulting in a different, albeit not directly comparable, pharmacological profile [2]. This set of data provides a quantitative anchor for SAR studies.
| Evidence Dimension | Antagonist activity at human NaV1.7 sodium channel (partially inactivated state) |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | Target Compound against non-inactivated NaV1.7 (IC50 = 3,000 nM); Unsubstituted core 4,7-dimethyl-1,3-benzothiazol-2-amine (no NaV1.7 data available for direct comparison) |
| Quantified Difference | 12.5-fold selectivity for the partially inactivated state over the non-inactivated state for the target compound. Quantitative difference against the analog cannot be calculated due to missing data. |
| Conditions | Human NaV1.7 channel expressed in HEK293 cells; PatchXpress voltage patch clamp assay. |
Why This Matters
This profile demonstrates a specific pharmacological mechanism (state-dependent ion channel block) that would be absent in analogs lacking the morpholine-ethyl side chain, making this compound a distinct tool for probing NaV1.7-dependent pathways.
- [1] BindingDB entry for BDBM50379389 (CHEMBL2010816), Activity: Antagonist activity at human partially inactivated NaV 1.7 channel. View Source
- [2] PubChem Compound Summary for CID 45496625, 4,7-dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4). View Source
